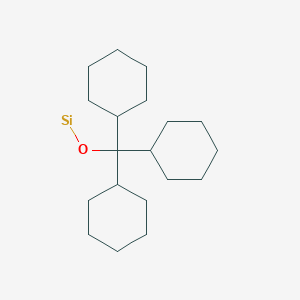
3,4-Dibromo-1-(2-phenylethyl)-1$l^{5}-phospholane 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibromo-1-(2-phenylethyl)-1$l^{5}-phospholane 1-oxide is a brominated organophosphorus compound It is characterized by the presence of two bromine atoms and a phenylethyl group attached to a phospholane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-1-(2-phenylethyl)-1$l^{5}-phospholane 1-oxide typically involves the bromination of a phospholane precursor. One common method includes the use of 1,3-dibromo-5,5-dimethylhydantoin as a brominating agent in the presence of a solvent like tetrahydrofuran. The reaction proceeds under moderate to good yields for a variety of substrates .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dibromo-1-(2-phenylethyl)-1$l^{5}-phospholane 1-oxide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various phosphine oxides.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphine oxides, while substitution reactions can produce a variety of substituted phospholanes.
Applications De Recherche Scientifique
3,4-Dibromo-1-(2-phenylethyl)-1$l^{5}-phospholane 1-oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organophosphorus compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: It can be used in the production of flame retardants and other materials requiring brominated compounds.
Mécanisme D'action
The mechanism of action of 3,4-Dibromo-1-(2-phenylethyl)-1$l^{5}-phospholane 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the phospholane ring play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dibromo-1-(2-phenylethyl)-1$l^{5}-phospholane: Similar structure but lacks the oxide group.
1,2-Dibromoethane: A simpler brominated compound used in organic synthesis.
Triphenylphosphine oxide: A common phosphine oxide used in various chemical reactions.
Uniqueness
3,4-Dibromo-1-(2-phenylethyl)-1$l^{5}-phospholane 1-oxide is unique due to the combination of its brominated and phospholane structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis and other applications.
Propriétés
Numéro CAS |
38864-53-8 |
|---|---|
Formule moléculaire |
C12H15Br2OP |
Poids moléculaire |
366.03 g/mol |
Nom IUPAC |
3,4-dibromo-1-(2-phenylethyl)-1λ5-phospholane 1-oxide |
InChI |
InChI=1S/C12H15Br2OP/c13-11-8-16(15,9-12(11)14)7-6-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
Clé InChI |
MOWPSTVXVPRHHW-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CP1(=O)CCC2=CC=CC=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-n-(2-methylprop-1-en-1-ylidene)-4-[(trimethylsilyl)oxy]pentan-2-amine](/img/structure/B14679485.png)

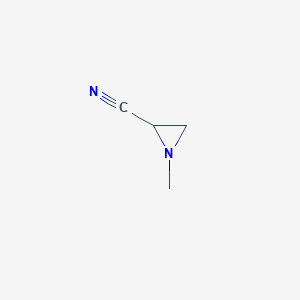
![1H-[1]Benzofuro[2,3-c]pyrrole-1,3(2H)-dione](/img/structure/B14679500.png)
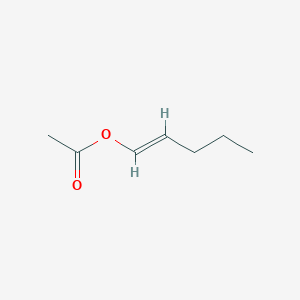
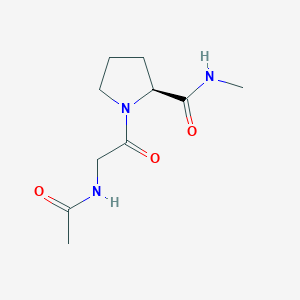

![2,5-Bis(4-nitrophenyl)-1,2,4,5-tetraazabicyclo[2.2.1]heptane](/img/structure/B14679524.png)

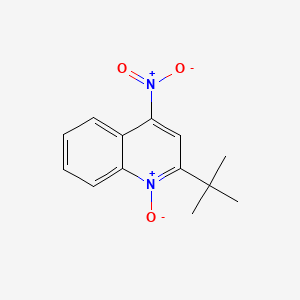
![Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]-](/img/structure/B14679546.png)
